(E)-2-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

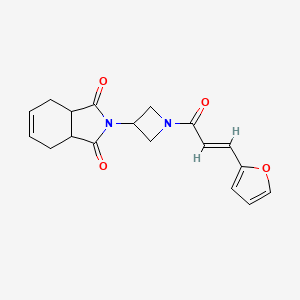

The compound features a tetrahydroisoindole-1,3-dione core fused with an azetidine ring bearing a furan-acryloyl substituent. Key structural attributes include:

- Azetidine ring: A four-membered nitrogen-containing heterocycle, which enhances conformational rigidity compared to larger rings.

- Furan-acryloyl moiety: The furan group (a five-membered oxygen heterocycle) conjugated to an α,β-unsaturated ketone (acryloyl) may contribute to electrophilic reactivity or π-π stacking interactions.

- Tetrahydroisoindole-dione: A bicyclic structure with two ketone groups, commonly associated with hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name |

2-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-16(8-7-13-4-3-9-24-13)19-10-12(11-19)20-17(22)14-5-1-2-6-15(14)18(20)23/h1-4,7-9,12,14-15H,5-6,10-11H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDAIWFTHRPLMJ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex synthetic organic compound that integrates several functional groups. Its unique structure suggests potential biological activities, making it a candidate for further pharmacological research. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 288.30 g/mol. The structure includes a furan ring, an azetidine moiety, and an isoindole framework. These features contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests that it could modulate enzyme activity related to cell proliferation or apoptosis.

- Receptor Modulation : It may act as a ligand for various receptors, influencing signal transduction pathways that regulate cellular responses.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens, which could be attributed to its ability to disrupt microbial cellular processes.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential efficacy against bacterial and fungal strains |

| Anticancer | Inhibition of cancer cell proliferation through apoptotic pathways |

| Anti-inflammatory | Modulation of inflammatory cytokines and pathways |

| Antidiabetic | Possible effects on glucose metabolism and insulin sensitivity |

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

- Antimicrobial Efficacy : A study evaluating derivatives of isoindole compounds found significant antimicrobial activity against standard strains of bacteria and fungi. The mechanism was hypothesized to involve disruption of cell membrane integrity and inhibition of key metabolic enzymes .

- Anticancer Properties : Research on similar azetidine derivatives demonstrated their ability to induce apoptosis in cancer cell lines through caspase activation and modulation of Bcl-2 family proteins . The azetidine moiety may enhance the compound's interaction with cellular targets involved in cancer progression.

- Metabolic Effects : Compounds with similar functional groups have shown promise in improving insulin sensitivity and regulating glucose levels in diabetic models. This effect is often mediated through PPARγ agonism .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: Compound 7 ([5]) achieved 99% yield via mechanochemical synthesis, suggesting that similar methods (e.g., solvent-free reactions) could optimize the target compound’s production.

- Substituent Impact : The indole and nitrofuran groups in analogs ([1, 5]) exhibit distinct electronic profiles compared to the target’s furan-acryloyl-azetidine, which may alter bioactivity.

- Stereochemical Sensitivity: ([3]) highlights that minor stereochemical differences (e.g., 3′R vs. 3′S configurations) significantly affect optical rotation and biological interactions.

Analytical and Computational Comparisons

- Spectroscopic Characterization : IR and NMR data for isoindole-dione analogs ([1]) provide benchmarks for verifying the target compound’s structure. For instance, acryloyl carbonyl peaks typically appear at ~1650–1700 cm⁻¹ in IR spectra.

- Chromatographic Challenges : ([9]) warns that structurally similar compounds (e.g., those with analogous cores) may co-elute during HPLC, necessitating advanced deconvolution techniques.

- Computational Tools :

- SimilarityLab ([4]): Enables rapid identification of commercially available analogs and activity consensus prediction.

- Graph-Based Comparison ([8]): Outperforms fingerprint methods in capturing biochemical relevance by treating molecules as topological graphs.

Critical Considerations and Limitations

- Stereochemical Complexity: The target compound’s azetidine ring and tetrahydroisoindole-dione core introduce multiple chiral centers, necessitating precise synthesis and characterization (e.g., NOESY for configuration analysis, as in [3]).

- Bioactivity Variability : Despite structural similarities, gene expression profiles (, [7]) and biological conditions (e.g., pH, cell type) can drastically alter activity, limiting QSAR predictability.

- Synthetic Scalability: Mechanochemical methods ([5]) offer eco-friendly routes but may require optimization for nitrogen-rich heterocycles like azetidine.

Preparation Methods

Reductive Cyclization of Imines

Azetidine rings are commonly synthesized via reductive cyclization of imine precursors. For example, N-alkylidene-(2,3-dibromo-2-methylpropyl)amines undergo sodium borohydride-mediated reduction in methanol under reflux, yielding 3-methoxyazetidines through an SN2 mechanism. However, this method suffers from poor yields (20–35%) due to competing aziridine formation and isomerization.

Reaction Conditions :

Visible Light-Mediated [2+2] Cycloaddition

Recent advances employ photoredox catalysis for azetidine synthesis. Iridium-based photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) enable [2+2] cycloaddition between oximes and olefins under visible light (450 nm LED). This method offers superior functional group tolerance and yields (up to 78%) compared to thermal approaches.

Optimized Protocol :

- Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)

- Substrates: Furfuryl oxime + ethylene derivative

- Light Source: 450 nm LED

- Solvent: Acetonitrile

- Yield: 65–78%

Construction of the Tetrahydroisoindole-1,3(2H)-dione Core

Diels-Alder Aromatization Sequence

Swager’s methodology converts bicyclic azabenzonorbornadienes into tetracyclic isoindoles via Diels-Alder reaction with tetrazines, followed by thermal electrocyclic fragmentation (Scheme 1). Hydrogenation of the resultant isoindole provides the tetrahydroisoindole dione.

Key Steps :

Phthalic Anhydride Condensation

Reaction of phthalic anhydride with glycine derivatives under acidic conditions yields 2-(1,3-dioxoisoindolin-2-yl)acetic acid, which is subsequently chlorinated to form the acyl chloride intermediate. Coupling with aminopiperidine derivatives provides the isoindole dione scaffold.

Representative Procedure :

- Step 1: Phthalic anhydride + glycine → 2-(1,3-dioxoisoindolin-2-yl)acetic acid (82% yield).

- Step 2: SOCl₂, DMF (cat.) → Acyl chloride (90% conversion).

- Step 3: Amine coupling (e.g., 3-aminopiperidine-2,6-dione HCl) in acetic acid/triethylamine → Final core (68% yield).

Final Assembly: Coupling Strategies

Amide Bond Formation

The azetidine-3-yl amine is acylated with (E)-3-(furan-2-yl)acryloyl chloride using Schotten-Baumann conditions:

Protocol :

Mitsunobu Reaction

For oxygen-linked analogs, Mitsunobu conditions (DIAD, PPh₃) couple hydroxyl-bearing intermediates with the azetidine fragment. This method avoids racemization but requires anhydrous conditions.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Reductive Cyclization | NaBH₄-mediated SN2 | 20–35 | Moderate | Limited |

| Photoredox [2+2] | Ir-catalyzed cycloaddition | 65–78 | High | High |

| Diels-Alder Fragmentation | Thermal electrocyclic | 70 | Excellent | Moderate |

| Wittig Olefination | Ylide formation | 85 | >95% E | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-2-(1-(3-(furan-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione?

- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the azetidine ring via nucleophilic acyl substitution using 3-(furan-2-yl)acryloyl chloride. Subsequent coupling to the isoindole-dione core requires precise control of reaction conditions (e.g., anhydrous DMF, 0–5°C, 12–24 hr) to minimize epimerization. Catalysts like DMAP or Hünig’s base are critical for regioselectivity .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%).

- NMR (¹H/¹³C, DEPT-135) to confirm stereochemistry at the azetidine and isoindole-dione junctions.

- X-ray crystallography (if single crystals are obtainable) for absolute configuration verification .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Methodological Answer : The compound is hygroscopic; store under inert gas (argon) at –20°C in amber vials. Solubility is highest in DMSO (>10 mM), but avoid aqueous buffers with pH >8 to prevent hydrolysis of the acryloyl moiety .

Advanced Research Questions

Q. How to evaluate the compound’s bioactivity against cancer cell lines while minimizing off-target effects?

- Methodological Answer :

- Perform in vitro cytotoxicity assays (MTT/XTT) across panels (e.g., NCI-60) with dose-response curves (1 nM–100 µM).

- Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis.

- Counter-screen against non-cancerous cell lines (e.g., HEK-293) and employ kinase profiling (Eurofins KinaseProfiler) to identify off-target interactions .

Q. How to design experiments to resolve contradictions in reported antimicrobial activity data?

- Methodological Answer : Apply a split-plot factorial design :

- Variables : Bacterial strain (Gram+/Gram–), compound concentration (sub-MIC to 10×MIC), exposure time (4–24 hr).

- Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent controls.

- Endpoints : Combine CFU counting with metabolomic profiling (LC-MS) to assess membrane disruption vs. metabolic inhibition .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with homology-modeled targets (e.g., HDAC6, COX-2). Prioritize poses with ∆G < –7 kcal/mol.

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability.

- QSAR modeling : Train models on analogues from literature to correlate substituent effects (e.g., furan ring polarity) with activity .

Contradiction Analysis & Optimization

Q. How to address discrepancies in reported synthetic yields for the azetidine-acryloyl intermediate?

- Methodological Answer :

- Factor screening : Use a Taguchi array to test variables: reaction temperature (–10°C vs. 0°C), stoichiometry (1.1–1.5 eq acryloyl chloride), and base (Et₃N vs. DIPEA).

- Response optimization : Maximize yield via ANOVA (p < 0.05) and confirm reproducibility (n=3 replicates) .

Q. Why do stability studies show conflicting degradation rates under UV light?

- Methodological Answer :

- Controlled photolysis : Irradiate samples (365 nm, 5 mW/cm²) in quartz cuvettes. Monitor degradation via HPLC-UV at 254 nm.

- Quencher studies : Add antioxidants (e.g., BHT, ascorbic acid) to isolate radical-mediated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.